molecular formula C18H15Cl2NO5S2 B2714225 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide CAS No. 877816-88-1

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2714225
CAS No.: 877816-88-1
M. Wt: 460.34
InChI Key: DPDMJLRITONJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring

Scientific Research Applications

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling reactions: The final coupling of the furan ring with the chlorophenyl and benzenesulfonamide moieties can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides or thiols under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce sulfides.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl groups can form strong interactions with biological molecules, while the aromatic rings and furan moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(4-chlorophenyl)ethyl)benzenesulfonamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the chlorine atom on the benzenesulfonamide moiety, which may influence its properties.

Uniqueness

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both sulfonyl groups and the furan ring, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMJLRITONJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.